3-(benzenesulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide
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Overview
Description
3-(benzenesulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide is a complex organic compound that features a sulfonyl group, a thiophene ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of a thiophene derivative with a pyridine derivative under specific conditions to form the core structure. This is followed by the introduction of the phenylsulfonyl group through sulfonylation reactions. The final step involves the formation of the propanamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow processes to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(benzenesulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The thiophene and pyridine rings can participate in π-π stacking interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(phenylsulfonyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide: Similar structure but with a different position of the thiophene ring.
3-(phenylsulfonyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
3-(benzenesulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c22-19(7-9-26(23,24)18-4-2-1-3-5-18)21-12-15-10-17(13-20-11-15)16-6-8-25-14-16/h1-6,8,10-11,13-14H,7,9,12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAJQDDABXAHNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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